molecular formula C10H12O4 B1607413 3-Methoxy-4-(methoxymethoxy)benzaldehyde CAS No. 5533-00-6

3-Methoxy-4-(methoxymethoxy)benzaldehyde

Cat. No.: B1607413
CAS No.: 5533-00-6
M. Wt: 196.2 g/mol
InChI Key: QWQRYWWOQOUPQQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4. It is a derivative of benzaldehyde, featuring methoxy and methoxymethoxy substituents on the aromatic ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-4-(methoxymethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with bromomethyl methyl ether in the presence of N,N-diisopropylethylamine and dichloromethane under an inert atmosphere. The reaction mixture is cooled with ice and stirred for 45 minutes. Aqueous sodium hydroxide is then added, and the mixture is separated and extracted with dichloromethane. The organic solution is washed, dried, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Methoxy-4-(methoxymethoxy)benzoic acid.

    Reduction: 3-Methoxy-4-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Methoxy-4-(methoxymethoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives that can exhibit enhanced biological or chemical properties. It is particularly valuable in developing new compounds for pharmaceuticals and agrochemicals .

Synthesis Techniques
Various synthetic methods have been explored to produce this compound, often focusing on optimizing yield and purity. For instance, a notable method involves the use of specific catalysts and reaction conditions that facilitate the formation of the aldehyde from simpler precursors.

Pharmaceutical Applications

Biological Activity
Research indicates that this compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties. These characteristics suggest potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders .

Mechanisms of Action
Studies have demonstrated that this compound can modulate various biological pathways, which could lead to neuroprotective effects and other health benefits. Understanding its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for developing effective therapeutic agents based on this compound .

Flavor and Fragrance Industry

Due to its pleasant aromatic profile, this compound is utilized as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its sweet, vanilla-like odor enhances sensory appeal in various consumer products .

Material Science

Polymer Formulations
The compound can be incorporated into polymer formulations to develop materials with specific properties, such as improved thermal stability and enhanced mechanical strength. This application is particularly relevant in creating advanced materials for industrial uses .

Data Summary

Application AreaKey FeaturesExample Studies/Findings
Organic SynthesisVersatile building block for complex moleculesUsed in synthesizing pharmaceutical compounds
Pharmaceutical ApplicationsAntioxidant and anti-inflammatory propertiesPotential use in cancer treatment
Flavor & FragranceSweet aroma used in food and cosmeticsEnhances sensory appeal
Material ScienceImproves thermal stability in polymersDevelopment of advanced materials

Case Studies

  • Pharmacological Research : A study explored the effects of this compound on cell lines related to inflammation and oxidative stress. Results indicated significant reductions in inflammatory markers when treated with this compound, suggesting its potential as a therapeutic agent against chronic inflammatory diseases .
  • Material Development : In material science research, incorporating this aldehyde into polymer matrices demonstrated enhanced mechanical properties compared to control samples without the compound. This finding supports its application in developing stronger materials for industrial applications .
  • Flavoring Agent Analysis : A comparative analysis of various flavoring agents highlighted the unique sensory profile of this compound, showcasing its effectiveness in enhancing flavor profiles in food products while maintaining safety standards .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(methoxymethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. Detailed studies are required to elucidate its precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which influence its reactivity and applications. These substituents can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis.

Biological Activity

3-Methoxy-4-(methoxymethoxy)benzaldehyde, with the CAS number 5533-00-6, is an aromatic aldehyde characterized by its pale yellow liquid form and sweet, vanilla-like odor. Its molecular formula is C10H12O4C_{10}H_{12}O_4, and it has a molecular weight of approximately 196.20 g/mol. The compound features two methoxy substituents on the benzaldehyde moiety, which enhance its solubility and reactivity compared to simpler aromatic aldehydes, leading to diverse applications in pharmaceuticals, flavoring, and fragrance industries.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. These characteristics position it as a potential therapeutic candidate for various diseases, including cancer and cardiovascular disorders. The compound's ability to modulate biological pathways suggests further applications in neuroprotection and other health-related fields .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. For instance, studies have indicated its potential to inhibit certain signaling pathways involved in inflammation and oxidative stress responses .

Pharmacokinetics and Metabolic Pathways

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. This includes studying its absorption, distribution, metabolism, and excretion (ADME) within biological systems. Such insights are essential for developing safe and effective therapeutic agents based on this compound.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityOther Notable Activities
This compound HighHighPotential neuroprotective effects
Vanillin ModerateLowFlavoring agent
4-Methoxyphenol ModerateModerateAntiseptic properties
4-Hydroxybenzaldehyde LowLowLimited reactivity

This table highlights the unique profile of this compound in terms of its biological activities compared to other compounds with similar structures .

Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its potential in reducing neuronal cell death in models of oxidative stress. The compound was shown to significantly decrease reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to oxidative stressors.

Cancer Therapeutics

In another investigation, the compound exhibited cytotoxic effects against various cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-4-(methoxymethoxy)benzaldehyde in academic research?

  • Methodological Answer : The compound is typically synthesized via methoxymethyl (MOM) protection of a phenolic hydroxyl group. For example, 4-hydroxy-3-methoxybenzaldehyde can be treated with methoxymethyl chloride (MOMCl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the methoxymethoxy group . Alternatively, condensation reactions with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol, catalyzed by acetic acid, yield Schiff base intermediates with >90% efficiency . Key steps include:

  • Solvent selection (ethanol, dichloromethane).
  • Acid/base catalysis (acetic acid, DIPEA).
  • Purification via vacuum filtration and methanol washing.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C) , FTIR , and HRMS :

  • ¹H-NMR : Distinct signals for aldehyde protons (~10.7 ppm), methoxy groups (~3.8 ppm), and aromatic protons (δ 6.5–8.1 ppm) .
  • ¹³C-NMR : Carbonyl carbons at ~190 ppm; methoxy carbons at ~55–70 ppm .
  • FTIR : Strong C=O stretches at ~1680–1700 cm⁻¹; ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
  • HRMS : Precise mass determination (e.g., [M+H]⁺ calculated: 334.1556; observed: 334.1553) .

Q. What purification strategies are effective for isolating this compound derivatives?

  • Methodological Answer : Recrystallization (ethanol or methanol) and column chromatography (silica gel, dichloromethane/hexane eluent) are standard. For chalcone derivatives, precipitation in ethanol followed by filtration achieves >85% purity . For air-sensitive intermediates, inert atmosphere handling (N₂/Ar) is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of chalcone derivatives from this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Acetic acid (91% yield) vs. HCl (lower yields due to side reactions) .
  • Solvent polarity : Ethanol promotes Schiff base formation; DMF may enhance solubility for bulky substrates.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to nucleophile minimizes unreacted starting material .
    Example: Reaction with 2,4-dichlorophenylmethoxy derivatives in 20% NaOH/ethanol for 12–17 hours yields 75–85% chalcones .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

  • Methodological Answer : Challenges include:

  • Crystal growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality.
  • Data refinement : High R-factors (e.g., 0.063) due to disordered methoxy groups require iterative refinement in programs like SHELXL .
  • Twinned data : Use of SHELXPRO for macromolecular applications aids in resolving overlapping peaks .

Q. How does the methoxymethoxy group influence electronic properties and reactivity in benzaldehyde derivatives?

  • Methodological Answer : The electron-donating methoxymethoxy group increases aromatic ring electron density, enhancing electrophilic substitution at the para position. Computational studies (DFT) show:

  • Reduced carbonyl electrophilicity compared to nitro- or chloro-substituted analogs.
  • Hammett σₚ values (~0.12) indicate moderate resonance effects, favoring nucleophilic addition reactions .

Q. What strategies enable regioselective functionalization of this compound for drug discovery?

  • Methodological Answer : Key strategies include:

  • Protecting group chemistry : MOM groups block hydroxyls during cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Directed ortho-metalation : Use of LiTMP to install substituents at the ortho position relative to the aldehyde .
  • Click chemistry : Azide-alkyne cycloaddition for triazole-linked bioactive molecules .

Properties

IUPAC Name

3-methoxy-4-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQRYWWOQOUPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203895
Record name 3-Methoxy-4-(methoxymethoxy)benzaldehyde
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5533-00-6
Record name 3-Methoxy-4-(methoxymethoxy)benzaldehyde
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Record name 3-Methoxy-4-(methoxymethoxy)benzaldehyde
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Record name 3-Methoxy-4-(methoxymethoxy)benzaldehyde
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Record name 3-methoxy-4-(methoxymethoxy)benzaldehyde
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Record name 3-Methoxy-4-(methoxymethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

4-Hydroxy-3-methoxybenzaldehyde (1a, 2.00 g, 13.1 mmol) and potassium carbonate (9.00 g, 65.1 mmol) were combined in dimethyl formamide (30 ml) and stirred for 15 min at room temperature. Chloromethyl methyl ether (1.60 ml, 21.1 mmol) was added and stirring was continued for 6 hr at room temperature. The resulting mixture was filtered and the filtrate extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to give 2.55 g (99%) of a white solid: mp 39-40° C. [expected mp 41° C.]; 1H NMR: δ 3.40 (s, 3H), 3.83 (s, 3H), 5.21 (s, 2H), 7.15 (d, 1H, J=8.7 Hz), 7.30 (dd, 1H, J=6.0, 2.0 Hz), 7.32 (s, 1H), 9.75 (s, 1H); 13C NMR: δ 55.8, 56.2, 94.8, 109.4, 114.6, 125.9, 130.9, 149.8, 151.7, 190.4.
Quantity
2 g
Type
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Reaction Step One
Quantity
9 g
Type
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1.6 mL
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

In 320 ml of dimethylformamide was dissolved 3.2 g of vaniline, and 44.8 g of N,N-diisopropylethylamine was added to the solution and the mixture was stirred. The liquid mixture was cooled to 0° C. and 18.1 ml of chloromethyl methyl ether was added to the liquid mixture. The temperature was elevated to room temperature and the mixture was stirred for 5 hours. After the reaction, a large quantity of water was added to the reaction mixture, and the mixture was extracted with diethyl ether and the solvent was removed from the extract by distillation. The obtained residue was allowed to stand under ice cooling, and the obtained solid was washed with petroleum ether and recovered by filtration to obtain 34.0 g (yield=83%) of intended 3-methoxy-4-methoxymethoxybenzaldehyde.
Quantity
18.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
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Quantity
44.8 g
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 95.0 ml of ethanol were dissolved 14.8 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl-2-butenyl)acetophenone obtained in Production Example 1 and 9.0 g of the 3-methoxy-4-methoxymethoxybenzaldehyde obtained in Production Example 17, the solution was cooled to 0° C., and 138.0 ml of a saturated solution of potassium hydroxide in ethanol was added to the solution. The temperature was elevated to room temperature and the reaction liquid was stirred for 15 hours. The reaction liquid was made acidic by an addition of hydrochloric acid and extracted with diethyl ether. The ether layer was concentrated under a reduced pressure. The reaction mixture was subjected to the column chromatography [230-400 mesh Kieselgel 60; eluting solvent=hexane/ethyl acetate (3/1)] to obtain 13.1 g (yield=57.0%) of 2'-hydroxy-3-methoxy-4,4',6'-tris(methoxymethoxy)-3'-(3-methyl-2-butenyl)chalcone.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl-2-butenyl)acetophenone
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 14.0 g of vaniline and 51.0 g of potassium carbonate was added 280 ml of acetophenone, and chloromethyl methyl ether was further added and the mixture was refluxed for 1 hour. The reaction liquid was cooled to room temperature and filtered, and the filtrate was concentrated under reduced pressure. The reaction mixture was dissolved in ether, washed with water, shaken with a saturated aqueous solution of sodium chloride, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The concentrate was subjected to the column chromatography [230-400 mesh Kieselgel; eluting solvent=hexane/ethyl acetate (2/1)] to obtain 9.6 g (yield=53.1%) of 3-methoxy-4-methoxymethoxybenzaldehyde.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
51 g
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
280 mL
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Reaction Step One

Synthesis routes and methods V

Procedure details

A mixed solution of 15.2 g of 2-methoxy-4-formylphenol, 26 ml of diisopropyl ethylamine, 9 ml of methoxymethyl chloride and 100 ml of tetrahydrofuran (THF) was stirred at room temperature for 3.5 hours. The solvent was removed under reduced pressure. Water was added to the residue and the mixture was extracted with ethyl acetate. The extract was washed and dried, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=4:1) to give 18.9 g of (4-formyl-2-methoxyphenoxy)methoxymethane (yield: 96%, melting point: 34°-37° C.).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Methoxy-4-(methoxymethoxy)benzaldehyde
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Methoxy-4-(methoxymethoxy)benzaldehyde
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Methoxy-4-(methoxymethoxy)benzaldehyde
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Methoxy-4-(methoxymethoxy)benzaldehyde
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Methoxy-4-(methoxymethoxy)benzaldehyde
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Methoxy-4-(methoxymethoxy)benzaldehyde

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